2'-Deoxycytidine-1'-d Monohydrate
Description
Significance of 2'-Deoxycytidine (B1670253) as a Core Deoxyribonucleoside in Nucleic Acid Biology
2'-Deoxycytidine is a fundamental component of deoxyribonucleic acid (DNA), one of the essential molecules of life. wikipedia.orgontosight.ai As a deoxyribonucleoside, it consists of a nitrogenous base, cytosine, linked to a deoxyribose sugar. ontosight.aiwikipedia.org This structure is a critical building block for the synthesis and maintenance of DNA in all living organisms. ontosight.aifiveable.me
Within the DNA double helix, 2'-deoxycytidine pairs specifically with deoxyguanosine through three hydrogen bonds, a crucial interaction for the stability and integrity of the genetic code. ontosight.aiontosight.ai The precise sequence of these nucleoside pairs along the DNA strand encodes the genetic instructions necessary for the development, functioning, growth, and reproduction of all known organisms and many viruses. fiveable.me Beyond its structural role, 2'-deoxycytidine is also vital for DNA replication and repair processes. ontosight.ai During replication, DNA polymerase enzymes incorporate 2'-deoxycytidine triphosphates into the newly forming DNA strand. ontosight.aifiveable.me In DNA repair mechanisms, it serves to replace damaged or mutated nucleotides, thus preserving the fidelity of the genetic information. ontosight.ai
The biological importance of 2'-deoxycytidine extends to its role as a precursor for other essential molecules. It can be phosphorylated by deoxycytidine kinase to form deoxycytidine monophosphate (dCMP), a direct precursor for DNA synthesis. wikipedia.orgebi.ac.uk Furthermore, dCMP can be converted into other pyrimidine (B1678525) nucleotides, such as deoxyuridine monophosphate (dUMP) and deoxythymidine monophosphate (dTMP), highlighting its central role in nucleotide metabolism. wikipedia.orgebi.ac.uk
Role of Deuterated 2'-Deoxycytidine Analogues (e.g., 2'-Deoxycytidine-1'-d Monohydrate) in Mechanistic Biochemical Research
Deuterated analogues of 2'-deoxycytidine, such as this compound, are powerful tools in mechanistic biochemical research. clearsynth.com Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, contains a proton and a neutron, making it twice as heavy as hydrogen. clearsynth.com This increased mass, when incorporated into a molecule like 2'-deoxycytidine, can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. This property is invaluable for elucidating reaction mechanisms.
In drug discovery and development, deuterium labeling is used to study the metabolic pathways of drug candidates. clearsynth.comnih.gov By tracking the deuterated compound, researchers can gain insights into how a drug is absorbed, distributed, metabolized, and excreted. clearsynth.com This understanding is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. nih.govacs.org
Furthermore, deuterium-labeled compounds are instrumental in various analytical techniques. In nuclear magnetic resonance (NMR) spectroscopy, deuterium can be used as a contrast agent to enhance the visualization of three-dimensional protein structures and their interactions with ligands like 2'-deoxycytidine analogues. clearsynth.com This allows for a more detailed understanding of the binding sites and affinities of potential drugs. Mass spectrometry also heavily relies on deuterated standards for the accurate quantification of molecules in complex biological samples. nih.gov
Specifically, in the context of DNA research, deuterated 2'-deoxycytidine can be used to probe the mechanisms of enzymes that interact with DNA, such as DNA methyltransferases. oup.compnas.org By observing the effect of the deuterium label on the enzyme's activity, scientists can deduce intricate details about the catalytic process. For instance, deuterium labeling studies have been employed to demonstrate that an amine can act as a hydrogen atom donor in certain reactions. researchgate.net
Historical Context of Nucleoside Research and Analog Development
The journey into the world of nucleosides began in the late 19th and early 20th centuries with the initial isolation and characterization of the components of nucleic acids. scripps.edunumberanalytics.comnumberanalytics.com A pivotal moment came in 1869 when Friedrich Miescher first isolated "nuclein," a phosphorus-rich substance from the nuclei of white blood cells, which we now know as nucleic acids. numberanalytics.com It wasn't until the period between 1905 and 1940 that the fundamental components of DNA, including the nucleosides, were identified. scripps.edu The chemical synthesis of adenosine (B11128) and guanosine (B1672433) was first achieved in 1948, marking a significant milestone that paved the way for rapid advancements in the synthesis of other nucleosides and their assembly into nucleic acids. britannica.com
The development of nucleoside analogues, which are synthetic compounds that mimic the structure of natural nucleosides, has been a cornerstone of medicinal chemistry. numberanalytics.comnih.govcofc.edu These analogues have proven to be effective as antiviral and anticancer agents. numberanalytics.comnumberanalytics.combiosynth.com A key breakthrough in this area was the discovery of idoxuridine (B1674378) in 1959, the first antiviral nucleoside drug to be marketed. scripps.edu This was followed by the approval of cytarabine (B982) (Ara-C) in 1969 as a treatment for leukemia. scripps.edu
The 1980s saw the discovery of acyclovir, a highly successful antiviral nucleoside, and the identification of azidothymidine (AZT) as a treatment for HIV/AIDS. scripps.edutaylorandfrancis.com The development of these drugs was often the result of understanding the mechanisms of viral replication and designing analogues that could interfere with these processes. taylorandfrancis.com For example, many nucleoside analogues act as chain terminators, getting incorporated into the growing viral DNA or RNA and halting further elongation. nih.gov The success of these early analogues spurred further research, leading to the development of a wide array of modified nucleosides with improved efficacy and safety profiles. nih.govresearchgate.netnih.gov These modifications have included alterations to the sugar moiety, the nucleobase, or both, leading to drugs like gemcitabine (B846) for cancer and ribavirin (B1680618) for viral infections. numberanalytics.combiosynth.comnih.gov
Properties
Molecular Formula |
C₉H₁₄DN₃O₅ |
|---|---|
Molecular Weight |
246.24 |
Synonyms |
1-(2-Deoxy-β-D-ribofuranosyl)cytosine-1’-d Monohydrate; 4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone-1’-d Monohydrate; Cytosine Deoxyribonucleoside-1’-d Monohydrate; Cytosine Deoxyriboside-1’-d Monohydrate; Deoxycytidine-1’-d Mon |
Origin of Product |
United States |
Metabolic Pathways and Biosynthesis of 2 Deoxycytidine
De Novo Synthesis of Pyrimidine (B1678525) Deoxyribonucleotide Precursors
The de novo synthesis of pyrimidines is a multi-step enzymatic process that results in the formation of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. microbenotes.comnumberanalytics.com This pathway utilizes simple molecules like bicarbonate, glutamine, and aspartate. microbenotes.comslideshare.net In eukaryotes, the initial steps occur in the cytoplasm, with a later step taking place in the mitochondria. microbenotes.com
The process begins with the synthesis of carbamoyl (B1232498) phosphate (B84403) from glutamine and bicarbonate. numberanalytics.comslideshare.net This is a key regulated step in animals. wikipedia.org Carbamoyl phosphate then reacts with aspartate to form carbamoyl aspartate, a reaction catalyzed by aspartate transcarbamoylase, which is the primary regulatory point in bacteria. wikipedia.org A series of subsequent reactions, including ring closure and oxidation, lead to the formation of orotate (B1227488). slideshare.netwikipedia.org Orotate is then converted to orotidine (B106555) 5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase, which utilizes phosphoribosyl pyrophosphate (PRPP). numberanalytics.comwikipedia.org Finally, OMP is decarboxylated to yield UMP. numberanalytics.comwikipedia.org
From UMP, a series of phosphorylations catalyzed by kinases produce uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP). wikipedia.orgwikipedia.org CTP synthetase then converts UTP to cytidine (B196190) triphosphate (CTP) using an amino group from glutamine. wikipedia.org
The conversion of these ribonucleotides (like CDP and UDP) to their deoxy forms is catalyzed by the enzyme ribonucleotide reductase (RNR). wikipedia.orgnih.govresearchgate.net This crucial enzyme removes the 2'-hydroxyl group from the ribose sugar of nucleoside diphosphates, converting them into deoxyribonucleoside diphosphates (dNDPs). wikipedia.org This reduction is a complex process involving a free radical mechanism. wikipedia.orgacs.org The activity of RNR is tightly regulated to ensure a balanced supply of deoxyribonucleotides for DNA synthesis and repair. wikipedia.orglibretexts.org
Key Steps in De Novo Pyrimidine and Deoxyribonucleotide Synthesis
| Step | Starting Material(s) | Key Enzyme(s) | Product |
|---|---|---|---|
| 1 | Glutamine, Bicarbonate, ATP | Carbamoyl phosphate synthetase II | Carbamoyl phosphate |
| 2 | Carbamoyl phosphate, Aspartate | Aspartate transcarbamoylase | Carbamoyl aspartate |
| 3 | Carbamoyl aspartate | Dihydroorotase | Dihydroorotate |
| 4 | Dihydroorotate | Dihydroorotate dehydrogenase | Orotate |
| 5 | Orotate, PRPP | Orotate phosphoribosyltransferase | Orotidine 5'-monophosphate (OMP) |
| 6 | OMP | OMP decarboxylase | Uridine 5'-monophosphate (UMP) |
| 7 | UMP, ATP | Nucleoside monophosphate kinases | Uridine diphosphate (UDP) |
| 8 | UDP, ATP | Nucleoside diphosphate kinase | Uridine triphosphate (UTP) |
| 9 | UTP, Glutamine, ATP | CTP synthase | Cytidine triphosphate (CTP) |
Deoxycytidine Salvage Pathways and Intermediates
In addition to de novo synthesis, cells can recycle pyrimidine bases and nucleosides from the breakdown of DNA and RNA through salvage pathways. microbenotes.com These pathways are energetically favorable as they consume less energy than de novo synthesis. nih.gov
Phosphorylation by Deoxycytidine Kinase (dCK) and Other Nucleoside Kinases
A key enzyme in the salvage of 2'-deoxycytidine (B1670253) is deoxycytidine kinase (dCK). This enzyme catalyzes the phosphorylation of deoxycytidine to deoxycytidine monophosphate (dCMP). Other nucleoside kinases can also contribute to this process.
Formation of Deoxycytidine Mono-, Di-, and Triphosphate (dCMP, dCDP, dCTP)
Once dCMP is formed, it can be further phosphorylated to deoxycytidine diphosphate (dCDP) and subsequently to deoxycytidine triphosphate (dCTP). nih.gov These phosphorylation steps are carried out by specific nucleoside monophosphate and diphosphate kinases, respectively. dCTP is one of the four deoxyribonucleoside triphosphates that are the immediate precursors for DNA synthesis.
Salvage into Non-DNA Precursors (e.g., Phospholipid Precursors)
Interestingly, pyrimidine nucleotides also play a role in the biosynthesis of other molecules, such as phospholipids. nih.gov For instance, CTP is involved in the formation of activated derivatives like CDP-choline and CDP-ethanolamine, which are precursors for the synthesis of phosphatidylcholine and phosphatidylethanolamine, respectively.
Catabolism and Degradation of 2'-Deoxycytidine
The breakdown of pyrimidines, including 2'-deoxycytidine, ultimately leads to the formation of simple, excretable molecules like carbon dioxide, water, and urea. wikipedia.org
Role of Cytidine Deaminase (CDA) in 2'-Deoxycytidine Deamination
A crucial step in the catabolism of 2'-deoxycytidine is its deamination to 2'-deoxyuridine (B118206). This reaction is catalyzed by the enzyme cytidine deaminase (CDA). Following this deamination, 2'-deoxyuridine can be further broken down. The resulting uracil (B121893) can be degraded into N-carbamoyl-β-alanine, which is then converted to beta-alanine, carbon dioxide, and ammonia. wikipedia.org
Deoxycytidine Monophosphate Deaminase (dCMP Deaminase) Activity
Deoxycytidine monophosphate (dCMP) deaminase (EC 3.5.4.12) is a critical enzyme in nucleotide metabolism that catalyzes the hydrolytic deamination of dCMP to form deoxyuridine monophosphate (dUMP) and ammonia. nih.govyeastgenome.org This reaction is a key step in the de novo synthesis of thymidine (B127349) nucleotides, as dUMP is the direct precursor for thymidylate synthase, which produces deoxythymidine monophosphate (dTMP). nih.govebi.ac.uk
dCMP deaminase is a zinc-dependent enzyme. ebi.ac.ukpnas.org In humans and other eukaryotes, it typically exists as a homohexamer, with each protomer containing a catalytic site and an allosteric regulatory site. nih.govpnas.orgnih.gov The catalytic activity relies on a zinc ion coordinated by cysteine and histidine residues within the active site. pnas.org
The activity of dCMP deaminase is subject to allosteric regulation, which allows for precise control of the pyrimidine nucleotide pool. The enzyme is allosterically activated by 2'-deoxycytidine-5'-triphosphate (B1663321) (dCTP) and inhibited by deoxythymidine-5'-triphosphate (B1670264) (dTTP). nih.govnih.gov This feedback mechanism ensures that the synthesis of dUMP is coordinated with the cellular requirements for DNA synthesis. High levels of dCTP signal a need for more pyrimidine precursors, thus activating the enzyme, while high levels of dTTP, the end-product of the pathway, inhibit the enzyme to prevent overproduction. nih.gov
The binding of the allosteric activator, dCTP, to a site distinct from the catalytic site induces a conformational change in the enzyme that enhances its catalytic efficiency. nih.gov Conversely, the binding of the inhibitor, dTTP, to the same allosteric site, or in some cases to the active site in an inactive conformation, prevents substrate binding or catalysis. nih.gov In Streptococcus mutans, the binding of dCTP at the interface between monomers leads to a rearrangement of the active site, making it more favorable for substrate binding and catalysis. nih.gov
The substrate specificity of dCMP deaminase is primarily directed towards dCMP. nih.gov However, the enzyme can also act on some 5-substituted dCMP analogs. nih.gov
Table 1: Kinetic Parameters of dCMP Deaminase
| Organism/Enzyme Source | Substrate | Activator/Inhibitor | Km / Khalf (µM) | Vmax / kcat | Reference |
|---|---|---|---|---|---|
| Human (CDADC1) | dCTP | - | 130 | 1.8 s-1 | pnas.org |
| Human (CDADC1) | CTP | - | 340 | 0.8 s-1 | pnas.org |
Note: Data for human CDADC1, a protein with (d)CTP deaminase activity, is presented here as it has evolved from a dCMP deaminase-like precursor. Khalf and kcat are reported for this enzyme.
Interconversion with Deoxyuridine Derivatives
The primary interconversion involving 2'-deoxycytidine derivatives is the aforementioned deamination of dCMP to dUMP, catalyzed by dCMP deaminase. ebi.ac.ukwikipedia.org This reaction represents a significant metabolic flux from cytidine nucleotides to uridine and subsequently thymidine nucleotides, which are essential for DNA synthesis. nih.gov
Beyond this key step, other interconversions can occur, particularly in the context of analog metabolism. Deoxycytidine analogs used in therapeutic settings can be deaminated to their corresponding deoxyuridine analog counterparts. nih.gov This conversion can happen at the nucleoside level by cytidine deaminase or at the monophosphate level by dCMP deaminase. nih.gov The resulting deoxyuridine analog nucleotides can then exert their own biological effects, such as interfering with polymerases or thymidylate synthase. nih.gov
The interconversion of nucleotide diphosphates and triphosphates is a more general process not specific to deoxycytidine and deoxyuridine. A variety of kinases catalyze the reversible phosphorylation of nucleotide monophosphates to diphosphates and triphosphates, ensuring a ready supply of the triphosphate forms required for DNA and RNA synthesis. reactome.org For instance, dCMP can be phosphorylated to 2'-deoxycytidine-5'-diphosphate (dCDP) and then to dCTP. Similarly, dUMP is phosphorylated to dUDP and then to dUTP, which is a substrate for dUTPase to prevent its incorporation into DNA.
Table 2: Key Interconversions of Deoxycytidine and Deoxyuridine Derivatives
| Starting Compound | Enzyme | Product | Significance | Reference |
|---|---|---|---|---|
| 2'-Deoxycytidine-5'-monophosphate (dCMP) | dCMP Deaminase | 2'-Deoxyuridine-5'-monophosphate (dUMP) | Provides the precursor for thymidylate synthesis. | ebi.ac.ukwikipedia.org |
| 2'-Deoxycytidine | Cytidine Deaminase | 2'-Deoxyuridine | Conversion of deoxycytidine to deoxyuridine. | nih.gov |
| 2'-Deoxycytidine-5'-monophosphate (dCMP) | Nucleoside Monophosphate Kinase | 2'-Deoxycytidine-5'-diphosphate (dCDP) | Step in the formation of dCTP for DNA synthesis. | reactome.org |
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 2'-Deoxycytidine | - |
| 2'-Deoxycytidine-1'-d Monohydrate | - |
| 2'-Deoxycytidine-5'-monophosphate | dCMP |
| 2'-Deoxycytidine-5'-diphosphate | dCDP |
| 2'-Deoxycytidine-5'-triphosphate | dCTP |
| 2'-Deoxyuridine | - |
| 2'-Deoxyuridine-5'-monophosphate | dUMP |
| 2'-Deoxyuridine-5'-diphosphate | dUDP |
| 2'-Deoxyuridine-5'-triphosphate | dUTP |
| 2'-Deoxythymidine-5'-monophosphate | dTMP |
| 2'-Deoxythymidine-5'-triphosphate | dTTP |
| Ammonia | - |
| Zinc | Zn |
| Cytidine | - |
| Uracil | - |
Enzymatic Interactions and Regulatory Mechanisms
Allosteric Regulation of Ribonucleotide Reductase by Deoxycytidine Triphosphate (dCTP) Pools
Ribonucleotide Reductase (RNR) is a critical enzyme responsible for the de novo synthesis of all four deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. The activity and substrate specificity of RNR are intricately controlled by allosteric regulation to maintain a balanced supply of dNTPs for faithful DNA replication. nih.gov While deoxycytidine triphosphate (dCTP) is not a direct allosteric effector of RNR, its cellular concentration plays a crucial indirect role in modulating RNR activity by influencing the pools of other dNTPs that do act as allosteric regulators.
The allosteric regulation of RNR is primarily governed by the binding of ATP, dATP, dGTP, and dTTP to two distinct sites on the enzyme: the activity site (a-site) and the specificity site (s-site). Binding of ATP to the a-site activates the enzyme, while binding of dATP inhibits it. The s-site binds dATP, dGTP, or dTTP to control which ribonucleoside diphosphate (B83284) (CDP, UDP, GDP, or ADP) is reduced.
The cellular concentration of dCTP influences the allosteric regulation of RNR primarily through its interaction with the enzyme dCMP deaminase. dCMP deaminase is allosterically activated by dCTP and inhibited by dTTP. This enzyme catalyzes the deamination of dCMP to dUMP, which is a precursor for dTTP synthesis. Therefore, high levels of dCTP promote the production of dTTP. In turn, dTTP acts as an allosteric effector of RNR, binding to the s-site to stimulate the reduction of GDP to dGDP. This complex interplay ensures a balanced ratio of pyrimidine (B1678525) and purine (B94841) deoxyribonucleotides. An imbalance in dNTP pools, including elevated dCTP levels, can be mutagenic and lead to genomic instability. nih.govoup.com
Specificity and Kinetics of Deoxycytidine-Metabolizing Enzymes
The phosphorylation of 2'-deoxycytidine (B1670253) is a critical step in its metabolism and is primarily catalyzed by deoxycytidine kinase (dCK). Another key enzyme in its metabolic pathway is cytidine (B196190) deaminase (CDA), which converts deoxycytidine to deoxyuridine. The specificity and kinetics of these enzymes are crucial for maintaining the cellular pool of dCTP and for the activation of various nucleoside analog drugs.
Deoxycytidine kinase exhibits broad substrate specificity, phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine. hmdb.ca However, it shows a preference for deoxycytidine. The enzyme's specificity is not absolute, as it can also phosphorylate a variety of nucleoside analogs, which is fundamental to their therapeutic action. The kinetic parameters of dCK can vary depending on the substrate and the source of the enzyme.
Cytidine deaminase also demonstrates a degree of substrate flexibility, though it primarily acts on cytidine and deoxycytidine. The kinetic properties of CDA are important in the catabolism of deoxycytidine and can influence the efficacy of cytidine-based nucleoside analogs by converting them to their less active uridine (B1682114) counterparts.
Below is a table summarizing the kinetic parameters for human deoxycytidine kinase with its natural substrate and an analog, as well as for cytidine deaminase.
| Enzyme | Substrate/Analog | Km (μM) | kcat (s-1) | kcat/Km (s-1μM-1) |
|---|---|---|---|---|
| Deoxycytidine Kinase (dCK) - Wild Type | Deoxycytidine | 0.6 | 14 | 23.3 |
| 5-Me-dC | 4 | 0.36 | 0.09 | |
| Cytidine Deaminase (CDA) - Trypanosoma brucei | Deoxycytidine | 230 | 0.97 (μmol·min-1·mg-1) | 0.0042 |
Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. kcat (turnover number) is the number of substrate molecules converted to product per enzyme molecule per second. kcat/Km is a measure of the enzyme's catalytic efficiency. nih.govnih.gov
Molecular Mechanisms of Nucleoside Analog Interaction with Enzymes
Nucleoside analogs, including those of 2'-deoxycytidine, exert their biological effects by interacting with various enzymes involved in nucleotide metabolism and DNA synthesis. The primary targets are DNA polymerases, where these analogs, after being converted to their triphosphate forms, act as fraudulent substrates.
DNA polymerases are responsible for the high-fidelity replication of the genome. neb.comneb-online.deassaygenie.com This fidelity is achieved through a multi-step process that includes correct nucleotide selection, conformational changes in the enzyme, and proofreading activity. neb.comneb-online.de Nucleoside analogs can interfere with this process. The incorporation of a deoxycytidine analog triphosphate by a DNA polymerase depends on how well the analog mimics the natural substrate, dCTP.
The structure of the analog, particularly modifications to the sugar moiety or the nucleobase, can significantly affect its interaction with the active site of the polymerase. For instance, the presence of a 2'-arabinosyl sugar in cytarabine (B982) (Ara-C) allows it to be incorporated by DNA polymerase, but the altered sugar pucker can hinder the subsequent addition of the next nucleotide, leading to chain termination. nih.gov The efficiency and fidelity of incorporation of an analog are influenced by factors such as its ability to form stable Watson-Crick base pairs with the template strand and the steric compatibility with the polymerase's active site. nih.gov Some analogs may be incorporated with high efficiency, while others may be discriminated against, leading to a lower rate of incorporation and reduced cytotoxicity.
Many high-fidelity DNA polymerases possess a 3' to 5' exonuclease activity, which serves as a proofreading mechanism to remove misincorporated nucleotides. nih.gov When a nucleoside analog is incorporated into the growing DNA strand, it may be recognized as an error by the exonuclease domain and subsequently excised. The efficiency of this excision is a critical determinant of the analog's therapeutic efficacy.
Enzyme Activation and Inhibition Studies
The activities of deoxycytidine-metabolizing enzymes are subject to regulation by various cellular factors and can be modulated by external agents. Understanding the mechanisms of enzyme activation and inhibition is crucial for developing strategies to enhance the efficacy of nucleoside analog drugs.
Deoxycytidine kinase (dCK) is a key target for modulation. Its activity can be stimulated by certain genotoxic agents and by direct inhibition of DNA synthesis. nih.gov For instance, treatment of cells with DNA polymerase inhibitors can lead to an increase in dCK activity, which is thought to be a compensatory mechanism to increase the supply of dNTPs. nih.gov This activation appears to involve post-translational modifications, such as phosphorylation, rather than an increase in enzyme synthesis. nih.gov
Conversely, dCK can be inhibited by various compounds. researchgate.net These inhibitors can be used to control the activation of nucleoside analogs, potentially reducing their toxicity in non-target cells. The table below summarizes some of the known activators and inhibitors of deoxycytidine kinase.
| Modulator Type | Compound | Effect on dCK Activity | Mechanism/Note |
|---|---|---|---|
| Activators | Genistein | Increase | Protein tyrosine kinase inhibitor. nih.gov |
| PD-98059 | Increase | MAPK/ERK pathway inhibitor. nih.gov | |
| Okadaic Acid | Increase | Inhibitor of protein phosphatase 2A. nih.gov | |
| Inhibitors | Staurosporine | Decrease (CdA-induced activation) | Broad-spectrum protein kinase inhibitor. nih.gov |
| H-7 | Decrease (CdA-induced activation) | Protein kinase inhibitor. nih.gov |
Role in Dna Replication, Repair, and Epigenetic Modification
Integration of 2'-Deoxycytidine (B1670253) into DNA During Replication
The faithful replication of the genome is paramount for cell division and organismal viability. During the S-phase of the cell cycle, DNA polymerases catalyze the synthesis of new DNA strands. drugbank.com The process involves the incorporation of deoxyribonucleoside triphosphates (dNTPs), including deoxycytidine triphosphate (dCTP), which pair with their complementary bases on the template strand. oup.com
DNA polymerases select the correct dNTP (in this case, dCTP to pair with a guanine (B1146940) on the template strand) and catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the alpha-phosphate of the incoming dCTP. oup.combaseclick.eu The energy required for this bond formation is provided by the cleavage of the high-energy pyrophosphate group from dCTP. oup.combaseclick.eu This ensures the accurate extension of the DNA chain, maintaining the genetic sequence. baseclick.eu The efficiency and fidelity of this incorporation are crucial; errors can lead to mutations. Human DNA polymerase η, for example, has been studied for its ability to incorporate dCTP opposite specific DNA lesions. nih.govnih.gov
Impact of Deoxycytidine Analogues on DNA Synthesis Dynamics
Deoxycytidine analogues are structurally similar to the natural nucleoside but possess modifications that interfere with DNA synthesis, making them potent therapeutic agents, particularly in cancer treatment.
Cytarabine (B982) (ara-C): This analogue contains an arabinose sugar instead of deoxyribose. patsnap.com After conversion to its active triphosphate form (ara-CTP), it is incorporated into DNA by DNA polymerase. patsnap.comyoutube.com The altered sugar stereochemistry hinders the rotation of the molecule within the DNA helix, sterically obstructing the addition of the next nucleotide and thus acting as a chain terminator. patsnap.comnih.gov This leads to the cessation of DNA replication and induces cell death, especially in rapidly dividing cancer cells. drugbank.compatsnap.com
Gemcitabine (B846) (dFdC): Gemcitabine is another deoxycytidine analogue that, once phosphorylated to its di- and triphosphate forms, exerts its effects through multiple mechanisms. mdpi.com Gemcitabine diphosphate (B83284) inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis. nih.govyoutube.com This depletion of the natural dCTP pool enhances the incorporation of gemcitabine triphosphate into the DNA strand. nih.gov After its incorporation, one additional nucleotide is added before DNA polymerase activity is halted, a mechanism known as "masked chain termination." nih.gov This makes the incorporated gemcitabine resistant to removal by proofreading exonucleases, leading to irreversible inhibition of DNA synthesis. nih.gov Studies have shown gemcitabine to be a more potent inhibitor of DNA synthesis than ara-C. nih.gov
Other analogues, such as 2-chlorodeoxyadenosine and 2-fluorodeoxyadenosine, are also phosphorylated by deoxycytidine kinase and inhibit DNA synthesis, demonstrating significant chemotherapeutic activity. nih.gov
Deoxycytidine in DNA Repair Pathways
DNA is constantly under assault from endogenous and environmental agents, leading to damage. The Base Excision Repair (BER) pathway is a primary mechanism for correcting small, non-helix-distorting base lesions, including the deamination of cytosine to uracil (B121893). nih.govyoutube.com
The BER process is initiated by a DNA glycosylase, such as Uracil DNA glycosylase (UDG), which recognizes the incorrect base (uracil) and flips it out of the DNA helix. wikipedia.orgyoutube.com The glycosylase then cleaves the N-glycosidic bond, removing the uracil base and leaving an apurinic/apyrimidinic (AP) site. youtube.comyoutube.com An AP endonuclease then cuts the phosphodiester backbone at this site. youtube.com DNA polymerase fills the gap by incorporating the correct nucleotide, in this case, a deoxycytidine, and DNA ligase seals the nick to restore the integrity of the DNA strand. youtube.com BER is crucial for preventing mutations that would otherwise arise from damaged or modified cytosine bases during DNA replication. youtube.com
Structural Biology and Conformational Analysis
Crystal Structures of 2'-Deoxycytidine (B1670253) and its Phosphorylated Forms
X-ray crystallography has been instrumental in determining the solid-state structures of 2'-deoxycytidine and its phosphorylated derivatives, revealing key conformational features of the glycosidic bond, the sugar pucker, and the orientation of the phosphate (B84403) groups.
The crystal structure of 2'-deoxycytidine reveals a triclinic space group P1, with two independent molecules in the asymmetric unit. These molecules are linked by hydrogen bonds between their cytosine bases. The sugar ring conformation differs between the two molecules, with one exhibiting a C(3')-endo-C(2')-exo pucker and the other a C(2')-endo-C(3')-exo pucker. The orientation of the C(5')-O(5') bond is gauche relative to both C(4')-O(4') and C(4')-C(3') in both molecules. The glycosyl torsion angle, which describes the orientation of the base relative to the sugar, also differs between the two molecules in the crystal lattice.
Table 1: Crystallographic Data for 2'-Deoxycytidine
| Parameter | Molecule I | Molecule II |
| Sugar Pucker | C(3')-endo-C(2')-exo | C(2')-endo-C(3')-exo |
| Glycosyl Torsion Angle (χ) | 201.2° | 222.2° |
| C(5')-O(5') Orientation | gauche-gauche | gauche-gauche |
| Dihedral Angle (Base-Sugar) | 72.5° | 68.9° |
Solution Structures Elucidated by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of molecules in solution, providing insights into their dynamic conformational equilibria. For 2'-deoxycytidine and its derivatives, ¹H NMR is particularly useful for determining the sugar conformation and the orientation around the glycosidic bond.
The conformation of the deoxyribose sugar in solution is typically described as an equilibrium between two major puckering states: C2'-endo (S-type) and C3'-endo (N-type). The populations of these states can be estimated from the analysis of scalar coupling constants between the sugar protons. For the canonical β-anomer of 2'-deoxycytidine, the C2'-endo conformation is generally favored, which is the preferred conformation for deoxynucleosides in B-form DNA. In contrast, studies on the α-anomer of 2'-deoxycytidine have shown a preference for the C2'-endo (S-type) conformation, which is energetically less favored in α-nucleosides nih.gov.
Theoretical and Computational Studies of Molecular Conformations
Theoretical and computational methods provide a valuable complement to experimental techniques by offering detailed energetic and structural information about the conformational landscape of 2'-deoxycytidine and its interactions.
For most 2'-deoxyribonucleosides, the C2'-endo/anti conformer is found to be the lowest in energy. However, for 2'-deoxycytidine, computational studies have indicated that the C3'-endo/anti conformer is the most stable. This highlights an exceptional case among the deoxyribonucleosides and suggests that the intrinsic conformational preference of 2'-deoxycytidine may differ from other DNA building blocks. The stability of the anti orientation of the base is often attributed to an intramolecular C-H···O hydrogen bond between the base and the O5' atom of the sugar.
The interaction of 2'-deoxycytidine with metal ions and other ligands is crucial for various biological processes, including DNA stabilization and enzymatic reactions. Computational studies have provided insights into the nature and strength of these interactions.
DFT calculations have been used to investigate the interaction of 2'-deoxycytidine with alkali metal cations such as Li⁺, Na⁺, and K⁺ nih.gov. These studies show that the metal ion affinity decreases from Li⁺ to K⁺ nih.gov. The binding of these metal ions significantly alters the conformational parameters of the nucleoside, including the sugar ring pucker and the glycosyl torsion angle nih.gov. Specifically, metal binding can change the phase angle of pseudorotation in the sugar unit nih.gov. These computational findings provide a basis for understanding how metal cations can influence the conformational behavior and function of nucleic acids nih.gov.
Computational methods like molecular docking and molecular dynamics are also employed to study the interaction of various ligands with DNA, which inherently includes interactions with 2'-deoxycytidine residues biointerfaceresearch.com. These studies are fundamental in structure-based drug design and in understanding the mechanisms of DNA-binding proteins and small molecules biointerfaceresearch.comnih.gov.
Table 2: Calculated Metal Ion Affinities for 2'-Deoxycytidine
| Metal Ion | Metal Ion Affinity (kcal/mol) |
| Li⁺ | 82.8 |
| Na⁺ | 57.4 |
| K⁺ | 42.2 |
| Data from Density Functional Theory (DFT) calculations. nih.gov |
Spectroscopic Characterization of Deoxycytidine Adducts
Covalent modifications of 2'-deoxycytidine, forming DNA adducts, can arise from exposure to carcinogens or from endogenous metabolic processes. The structural characterization of these adducts is essential for understanding their biological consequences. Spectroscopic techniques, particularly mass spectrometry and NMR, are primary tools for this purpose.
Liquid chromatography-mass spectrometry (LC-MS) is widely used for the detection and characterization of deoxycytidine adducts acs.org. Tandem MS (MS/MS) provides valuable structural information by fragmenting the parent ion and analyzing the resulting product ions. A common fragmentation pathway for nucleoside adducts is the neutral loss of the deoxyribose sugar, which helps to confirm that the modification has occurred on the base.
NMR spectroscopy provides more detailed three-dimensional structural information. For example, the structure of an etheno-2'-deoxycytidine adduct formed from the reaction of 2'-deoxycytidine with 4-oxo-2-nonenal (B12555) (a lipid peroxidation product) was characterized using both LC-MS and NMR acs.org. ¹H and ¹³C NMR experiments, including COSY and ROESY, can be used to assign all the proton and carbon signals and to determine the stereochemistry and conformation of the adduct. UV spectroscopy can also provide characteristic information, with the maximum absorption wavelength (λmax) shifting depending on the chemical nature of the adduct and the pH of the solution acs.org. For instance, one etheno-dCyd adduct exhibited a λmax of 278 nm at pH 7.0, which shifted to 299 nm at pH 1.0 acs.org.
Table 3: Spectroscopic Data for a 7-heptanone-etheno-dCyd Adduct
| Technique | Observation |
| LC-MS | [M+H]⁺ ion at m/z 382. |
| MS/MS | Product ion at m/z 266, corresponding to the loss of deoxyribose. |
| UV Spectroscopy | λmax at 278 nm (pH 7.0), shifting to 299 nm (pH 1.0). |
| ¹H NMR | Assignments for all protons on the modified base and sugar moiety. |
| ¹³C NMR | Assignments for all carbons, confirming the cyclic adduct structure. |
| Data for an adduct formed from 4-oxo-2-nonenal. acs.org |
Chemical Synthesis and Derivatization of 2 Deoxycytidine Analogues
Strategies for the Stereoselective Glycosylation in Nucleoside Synthesis
The stereoselective formation of the glycosidic bond is a critical and often challenging step in nucleoside synthesis. The desired β-anomer is essential for biological activity, yet its formation can be complicated by the production of the undesired α-anomer. tandfonline.com The lack of a 2'-hydroxyl group in 2'-deoxynucleosides prevents the use of neighboring group participation, a common strategy to control stereochemistry in ribonucleoside synthesis. nih.gov
Several approaches have been developed to address this challenge. One method involves the direct condensation of a protected 2-deoxy-α-D-ribofuranosyl chloride with bis(trimethylsilyl)cytosine. tandfonline.com While early attempts were not stereoselective, modified conditions using a large excess of the silylated cytosine in a moderately polar aromatic solvent at elevated temperatures have shown improved β-selectivity. tandfonline.com Another strategy employs 2-deoxythioriboside donors, which, when activated with N-iodosuccinimide (NIS) and triflic acid (HOTf) in the presence of a silylated nucleobase, can produce nucleosides with good β-selectivity. nih.gov The stereochemical outcome can be influenced by the choice of protecting groups on the C3 and C5 hydroxyls of the sugar donor. nih.gov
Furthermore, computational studies using density functional theory have been employed to understand and optimize stereoselective glycosylation reactions. nih.gov These studies have investigated the mechanism of catalysts like substituted pyridines and phenanthrolines, which promote a double SN2 mechanism to achieve stereocontrol. nih.gov For the synthesis of specific analogues like 4'-thio-2'-deoxycytidine, β-selective glycosylation reactions have been developed using benzyl-substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides. tandfonline.com
A summary of different stereoselective glycosylation strategies is presented below:
| Strategy | Key Features | Selectivity |
| Direct Condensation | Uses 2-deoxy-α-D-ribofuranosyl chloride and bis(trimethylsilyl)cytosine. tandfonline.com | β/α ratio of 9:1 has been reported under optimized conditions. tandfonline.com |
| Thioglycoside Donors | Employs 2-deoxythioribosides activated by NIS/HOTf. nih.gov | α/β ratios can be tuned from 1.0:4.0 to 4.5:1.0 by altering protecting groups. nih.gov |
| Catalytic Double SN2 | Utilizes substituted pyridines or phenanthrolines as catalysts. nih.gov | Promotes stereoselective formation of the desired anomer. nih.gov |
| Specialized Donors | Benzyl substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides for 4'-thio analogues. tandfonline.com | Enables practical multi-gram syntheses of clinical candidates. tandfonline.com |
Synthesis of Deuterated 2'-Deoxycytidine (B1670253) Analogues for Isotopic Tracing
Deuterated nucleosides, such as 2'-Deoxycytidine-1'-d Monohydrate, are invaluable tools for isotopic tracing in metabolic studies and for simplifying NMR analysis of DNA and oligonucleotides. tandfonline.comisotope.com The introduction of deuterium (B1214612) at specific positions can provide insights into reaction mechanisms and the metabolic fate of nucleosides.
The synthesis of deuterated 2'-deoxycytidine analogues often utilizes deuterated derivatives of 2-deoxy-α-D-ribofuranosyl chloride as a key intermediate. tandfonline.com This deuterated sugar can then be coupled with a protected cytosine base to form the desired nucleoside. tandfonline.com Selective H-D exchange reactions catalyzed by systems like Pd/C-Al-D₂O offer an environmentally benign method for introducing deuterium, using D₂O as the deuterium source. nih.gov This approach allows for the efficient and selective deuteration of various organic compounds, including building blocks for nucleoside synthesis. nih.gov The benefits of using deuterated compounds in research include improved metabolic profiles and increased half-life, which can be advantageous for studying drug candidates. isotope.com
Preparation of Functionally Modified Deoxycytidine Analogues
The modification of the 2'-deoxycytidine scaffold at various positions has led to the development of a wide range of analogues with diverse biological activities and applications.
5-Ethynyl-2'-deoxycytidine (EdC) is a notable analogue used for labeling newly synthesized DNA. nih.govcaymanchem.com It serves as a replacement for traditional markers like [³H]thymidine and 5-bromo-2'-deoxyuridine (B1667946) (BrdU). nih.gov The ethynyl (B1212043) group allows for detection via "click" chemistry, a highly efficient and specific reaction with fluorescent azides. nih.gov This method is highly sensitive and avoids the need for DNA denaturation. nih.gov The synthesis of EdC can be achieved from 5-ethynyldeoxycytidine. rsc.org
5-Hydroxymethyl-2'-deoxycytidine (5hmdC) is an important epigenetic modification in DNA, derived from the oxidation of 5-methyl-2'-deoxycytidine (B118692). medchemexpress.com It plays a role in gene regulation and can be a marker for damaged cells. medchemexpress.com The synthesis of 5hmdC and its phosphoramidite (B1245037) for incorporation into oligonucleotides has been a focus of research. nih.govmdpi.com Synthetic routes often involve the protection of the 5-hydroxymethyl group, for example, with a t-butyldimethylsilyl (TBDMS) group, to allow for efficient phosphoramidite synthesis. nih.govnih.gov
A divergent synthesis strategy starting from 5-iodo-2'-deoxyuridine has been developed to produce various 5-substituted pyrimidine (B1678525) 2'-deoxynucleosides, including those that can be converted to 5-substituted deoxycytidine derivatives. rsc.org
2',2'-Difluorodeoxycytidine (Gemcitabine) is a significant anticancer agent. google.comgoogle.com Its synthesis is a key area of research, with methods focusing on the stereoselective preparation of the β-anomer. google.com One approach involves the reaction of a 1-halogenated 2-deoxy-2,2-difluororibofuranose with a protected cytosine base. google.com Gemcitabine (B846) acts by inhibiting DNA synthesis. aacrjournals.orgnih.govresearchgate.net Its triphosphate form competes with dCTP for incorporation into DNA by DNA polymerases. nih.govresearchgate.net
4'-Thio-2'-deoxycytidine (T-dCyd) and its analogues are another class of modified nucleosides with potential therapeutic applications. tandfonline.comnih.govnih.gov The synthesis of these compounds often involves the preparation of a 4'-thio-sugar intermediate. tandfonline.comresearchgate.net For instance, the synthesis of 4'-thio-2'-deoxycytidine can be achieved through the β-selective glycosylation of a benzyl-substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranoside with N4-benzoylcytosine. tandfonline.com 5-Aza-4'-thio-2'-deoxycytidine is a notable analogue that has been investigated as a DNA methyltransferase 1-depleting agent. nih.gov
A comparison of these modified analogues is provided below:
| Analogue | Modification | Key Application/Activity |
| 5-Ethynyl-2'-deoxycytidine | Ethynyl group at C5 | DNA labeling via click chemistry. nih.gov |
| 5-Hydroxymethyl-2'-deoxycytidine | Hydroxymethyl group at C5 | Epigenetic marker, gene regulation. medchemexpress.com |
| 2',2'-Difluorodeoxycytidine | Two fluorine atoms at C2' | Anticancer agent (inhibits DNA synthesis). google.comnih.gov |
| 4'-Thio-2'-deoxycytidine | Sulfur atom at C4' | Potential therapeutic agent. tandfonline.comnih.gov |
To incorporate modified nucleosides like 2'-deoxycytidine analogues into synthetic oligonucleotides, they must first be converted into their phosphoramidite derivatives. nih.govnih.gov This process typically involves the protection of the exocyclic amino group and the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group. nih.govnih.gov The resulting phosphoramidite can then be used in automated solid-phase oligonucleotide synthesis. oup.comnih.gov For example, the synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidite involves protecting the 5-hydroxymethyl group and then following standard phosphitylation procedures. nih.govmdpi.comnih.gov
The synthesis of 2'-deoxynucleoside 5'-triphosphates (dNTPs) is essential for their use in enzymatic reactions such as PCR and DNA sequencing. nih.govcaymanchem.com Chemical synthesis of dNTPs often involves the phosphorylation of the corresponding nucleoside. oup.com A one-pot method using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one is an efficient way to prepare nucleoside 5'-triphosphates. oup.com Biocatalytic methods have also been developed, where nucleoside monophosphates are converted to triphosphates using recombinant kinase enzymes. nih.gov
Development of High-Yield Synthetic Routes
The development of high-yield synthetic routes for 2'-deoxycytidine analogues is crucial for their practical application in research and medicine. mdpi.comnih.gov Strategies often focus on improving the efficiency of key steps like glycosylation and purification. For instance, the transformation of 2'-deoxyuridine (B118206) analogues to protected 2'-deoxycytidine analogues has been optimized using a triazolation protocol, which was found to be more suitable for commercial scale-up compared to a p-nitrophenoxylation method. nih.gov
For 5-hydroxymethyl-2'-deoxycytidine, an improved synthetic method for its commercially available cyanoethyl-protected phosphoramidite has been reported, enhancing its accessibility for oligonucleotide synthesis. mdpi.com Similarly, practical multi-gram syntheses of 4'-thio-2'-deoxycytidine have been enabled by the development of effective β-selective glycosylation reactions. tandfonline.com Enzymatic synthesis using nucleoside 2'-deoxyribosyltransferases represents an alternative approach that can offer high efficiency and avoid the need for extensive protection/deprotection steps common in chemical synthesis. nih.gov
Advanced Methodological Applications in Research
Stable Isotope Labeling in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing a snapshot of cellular physiology. nih.govnih.gov The core principle of MFA involves introducing a substrate labeled with a stable isotope (such as ¹³C, ²H, or ¹⁵N) into a biological system. nih.govfrontiersin.org As the labeled substrate is metabolized, the isotope is incorporated into various downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites, researchers can trace the flow of atoms through metabolic pathways and deduce the rates (fluxes) of the reactions involved. nih.govnih.gov
2'-Deoxycytidine (B1670253) labeled with stable isotopes, such as 2'-Deoxycytidine-¹³C monohydrate, serves as a crucial tracer in these studies. medchemexpress.com When introduced to cells, it is taken up and enters the nucleotide salvage pathway, eventually being incorporated into DNA. By analyzing the isotopic signature of deoxycytidine extracted from the DNA, scientists can quantify the contribution of the salvage pathway versus the de novo synthesis pathway for pyrimidine (B1678525) nucleotides. This approach is vital for understanding nucleotide metabolism in various states, including cancer, where these pathways are often dysregulated.
Table 1: Stable Isotopes Used in Metabolic Flux Analysis
| Isotope | Common Labeled Substrate Example | Application in Metabolic Analysis |
|---|---|---|
| Carbon-13 (¹³C) | ¹³C-Glucose, ¹³C-Glutamine, ¹³C-Deoxycytidine | Tracing carbon backbones through central carbon metabolism and nucleotide synthesis pathways. nih.govmedchemexpress.com |
| Deuterium (B1214612) (²H) | ²H-Glucose, ²H₂O, ²H-Deoxyuridine | Studying redox metabolism and the flow of hydrogen atoms; can have kinetic isotope effects. nih.govmedchemexpress.com |
| Nitrogen-15 (¹⁵N) | ¹⁵N-Glutamine, ¹⁵N-Ammonium Chloride | Tracing the flow of nitrogen through amino acid and nucleotide synthesis pathways. nih.gov |
High-Throughput Screening Assays for Enzyme Modulators
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid, automated testing of large numbers of chemical compounds to identify those that modulate the activity of a specific biological target, such as an enzyme. longdom.orgnih.gov These assays are typically performed in microplates, enabling thousands of compounds to be evaluated simultaneously for their ability to inhibit or activate a target enzyme. longdom.org
Modified deoxycytidine analogs are valuable in HTS campaigns aimed at discovering modulators of enzymes involved in nucleotide metabolism, which are frequent targets in cancer and antiviral therapies. For instance, 5'-Ethynyl-2'-deoxycytidine (EdC) has been identified as an inhibitor of thymidylate synthetase, a key enzyme in DNA synthesis. caymanchem.com An HTS assay could be designed where the activity of thymidylate synthetase is measured in the presence of a library of compounds. A reduction in enzyme activity would signal the presence of a potential inhibitor. Such assays often rely on detecting the product of the enzymatic reaction, frequently using fluorescence or luminescence for a measurable signal. nih.gov By screening libraries that include various deoxycytidine derivatives, researchers can identify potent and selective modulators of critical enzymes in cellular replication.
Use of Ethynyl-Labeled Deoxycytidine (EdC) for Monitoring De Novo DNA Synthesis and Cell Proliferation
Monitoring the synthesis of new DNA is fundamental to studying cell proliferation, a key process in development, tissue repair, and cancer. 5-Ethynyl-2'-deoxycytidine (EdC) is a modified nucleoside that has become a powerful tool for this purpose. jenabioscience.comnih.gov EdC is an analog of deoxycytidine that contains a terminal alkyne group (an ethynyl (B1212043) group). nih.gov
The methodology relies on the cell's natural DNA synthesis machinery. When EdC is supplied to cells, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle, just as its natural counterpart would be. jenabioscience.com The key to its utility lies in the ethynyl group, which can undergo a highly specific and efficient reaction known as copper-catalyzed azide-alkyne cycloaddition, or "click chemistry". nih.gov This reaction allows for the covalent attachment of a fluorescently labeled azide (B81097) molecule to the EdC incorporated into the DNA. jenabioscience.comnih.gov
This technique offers several advantages over traditional methods like those using 5-bromo-2'-deoxyuridine (B1667946) (BrdU). The detection of EdC does not require harsh DNA denaturation steps, which can damage cellular structures and are often incompatible with other fluorescent labels. nih.gov Furthermore, EdC has been reported to have lower cytotoxicity compared to the related compound 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), making it more suitable for long-term cell tracking experiments. nih.govresearchgate.net Studies have shown, however, that the efficiency of EdC incorporation can vary depending on the cell type and the expression of specific viral enzymes, such as thymidine (B127349) kinase from the Herpes Simplex Virus-1 (HSV-1). nih.gov
Table 2: Comparison of DNA Synthesis Labeling Agents
| Agent | Incorporation Principle | Detection Method | Key Advantages |
|---|---|---|---|
| 5-Ethynyl-2'-deoxycytidine (EdC) | Analog of deoxycytidine, incorporated during S-phase. jenabioscience.com | Click chemistry with a fluorescent azide. nih.gov | Mild detection conditions, lower cytotoxicity than EdU. nih.gov |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Analog of thymidine, incorporated during S-phase. researchgate.net | Click chemistry with a fluorescent azide. researchgate.net | Highly sensitive, mild detection conditions. nih.gov |
| 5-Bromo-2'-deoxyuridine (BrdU) | Analog of thymidine, incorporated during S-phase. nih.gov | Antibody-based detection (immunohistochemistry). | Well-established, traditional method. |
Analytical Methodologies for Detection and Quantification in Research Samples (e.g., LC-MS based approaches for metabolites)
Accurate detection and quantification of 2'-deoxycytidine and its modified forms in biological samples are essential for many research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, specificity, and robustness. researchgate.netnih.gov
The process begins with the extraction of nucleic acids or metabolites from a sample, such as cells or tissues. For DNA analysis, the genomic DNA is typically digested into individual nucleosides. researchgate.net The resulting mixture is then injected into a liquid chromatograph (LC). The LC system separates the different nucleosides based on their physicochemical properties as they pass through a chromatography column. researchgate.netnih.gov For example, a reverse-phase C18 column is commonly used to separate nucleosides based on their hydrophobicity. protocols.io
Following separation, the compounds enter the mass spectrometer (MS). The MS ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise identification. A tandem mass spectrometer (MS/MS) adds another layer of specificity by selecting ions of a specific mass, fragmenting them, and then analyzing the resulting fragment ions. researchgate.net This process creates a unique "fingerprint" for each compound, enabling confident quantification even in complex biological matrices. LC-MS/MS methods have been successfully developed to simultaneously quantify 2'-deoxycytidine and its important epigenetic modifications, such as 5-methyl-2'-deoxycytidine (B118692) (5mdC) and 5-hydroxymethyl-2'-deoxycytidine (5hmdC), in DNA. researchgate.netnih.gov
Structural Probing of Nucleic Acids Using Modified Deoxycytidine Residues
Understanding the three-dimensional structure of DNA and RNA is crucial for deciphering their function. Modified deoxycytidine residues can be incorporated into nucleic acids to act as probes for their structure. x3dna.org These probes can provide information about the local environment, accessibility, and dynamics of the nucleic acid. wikipedia.org
One approach involves chemical probing. A deoxycytidine analog with a specific reactive group can be incorporated into a DNA or RNA strand. The reactivity of this group with an external chemical reagent can then be assessed. For example, a modification might only be accessible to the reagent when the cytosine is in a single-stranded region, a bulge, or a loop, but not when it is protected within a standard Watson-Crick base pair in a double helix. Dimethyl sulfate (B86663) (DMS), for instance, can methylate the N3 position of cytosine, but only if it is not involved in base pairing. wikipedia.orgnih.gov
Another powerful technique is fluorescence spectroscopy. A fluorescent deoxycytidine analog, such as one that is structurally similar to 2-aminopurine, can be used. wikipedia.org Changes in the fluorescence signal of this probe can report on conformational changes in the nucleic acid, such as the "base flipping" mechanism, where an enzyme rotates a base out of the helix to perform a chemical modification. wikipedia.org These methods, which utilize modified deoxycytidine residues, are vital for elucidating the complex and dynamic structures that govern nucleic acid function.
Future Directions and Perspectives in 2 Deoxycytidine Research
Elucidation of Undiscovered Metabolic and Regulatory Pathways
While the primary metabolic fate of 2'-deoxycytidine (B1670253) is its phosphorylation via the salvage pathway to form 2'-deoxycytidine triphosphate (dCTP) for DNA synthesis, emerging evidence points to alternative and potentially independent metabolic and regulatory networks. hmdb.canih.gov The exploration of these non-canonical pathways is a key area of future research.
One significant finding is that dCTP derived from exogenous 2'-deoxycytidine is not exclusively channeled into DNA. It also serves as a precursor for the synthesis of deoxyliponucleotides, such as dCDP-choline, which are involved in phospholipid metabolism. nih.gov Intriguingly, in lymphoid cells, the synthesis of dCDP-choline from deoxycytidine was not inhibited by the chemotherapeutic agent 1-beta-D-arabinofuranosylcytosine (ara-C), whereas DNA synthesis was. This suggests that the metabolic pools of dCTP for DNA synthesis and for phospholipid precursors can be separated and independently regulated. nih.gov
Further layers of regulation are being discovered at the level of nucleotide synthesis. The enzymes responsible for the final step of CTP synthesis, CTP synthases (CTPS1 and CTPS2 in humans), can assemble into large intracellular filaments. This structural organization is believed to be a mechanism for regulating enzyme activity in response to metabolic cues, thereby controlling the CTP pool available for various cellular processes. researchgate.net
Additionally, oxidative stress can generate modified forms of deoxycytidine, such as 2'-deoxycytidine glycols (5,6-dihydroxy-5,6-dihydro-2'-deoxycytidine), which are major but unstable products of hydroxyl radical damage. nih.gov These glycols decompose into various products, and their short lifespan suggests they could act as transient signals within undiscovered DNA damage response or repair pathways. The stability of these glycols is significantly enhanced within the DNA double helix, increasing their potential to be involved in mutagenic or repair processes. nih.gov
Rational Design of Novel Biochemical Probes and Research Tools
The rational design of 2'-deoxycytidine analogues has become a powerful strategy for creating sophisticated molecular tools to investigate complex biological processes. By modifying the canonical structure of deoxycytidine, scientists can craft probes that report on molecular interactions, cellular dynamics, and enzymatic activities with high specificity.
A prominent example is the synthesis of photoactivatable deoxycytidine derivatives. New probes, such as 4-N-[3-(trifluoromethyl)diazirinyl]benzoyldeoxycytidine, are designed to be incorporated into DNA. nih.gov Upon UV irradiation, these analogues generate a highly reactive carbene species that forms a covalent cross-link with nearby molecules, such as DNA-binding proteins or adjacent DNA bases like 5-methylcytosine. This allows for the precise mapping of DNA-protein interactions and the study of higher-order chromatin structures. nih.gov
Fluorescent labeling is another critical application. While DNA bases themselves have low fluorescence, synthetic analogues can overcome this limitation. Aminoallyl nucleotides, which contain a reactive primary amine, can be incorporated into DNA during synthesis. wikipedia.org This amine handle then allows for the attachment of a wide variety of fluorescent dyes post-synthesis. This indirect labeling method is highly efficient and is widely used in applications like DNA microarrays and high-sensitivity nucleic acid detection. wikipedia.org The synthesis of these modified nucleosides can be achieved through established chemical reactions like Heck coupling. wikipedia.org The principle of creating fluorescent base analogues, such as 2-aminopurine, to study dynamic events like enzyme-induced base flipping, is a guiding concept for the development of new cytidine-based probes. wikipedia.org
Exploration of New Epigenetic Roles and Modifications
The epigenetic landscape of DNA extends far beyond the well-known 5-methyl-2'-deoxycytidine (B118692) (5mC). Research is now focused on a series of oxidized 5mC derivatives that function as more than just intermediates in DNA demethylation; they are emerging as distinct epigenetic marks with their own regulatory roles. researchgate.net
These modifications, generated by the Ten-Eleven Translocation (TET) family of enzymes, include 5-hydroxymethyl-2'-deoxycytidine (5hmC), 5-formyl-2'-deoxycytidine (5fC), and 5-carboxy-2'-deoxycytidine (B13905427) (5caC). researchgate.net Initially viewed simply as steps in the process of erasing methylation, there is growing evidence that these bases are stably present in the genomes of various cell types and are recognized by specific "reader" proteins. This suggests they constitute a further layer of epigenetic information, modulating gene expression and other DNA-templated processes in unique ways. researchgate.net
The study of these pathways is greatly aided by deoxycytidine analogues like 5-aza-2'-deoxycytidine (Decitabine). This compound acts as a mechanism-based inhibitor of DNA methyltransferases (DNMTs), the enzymes that establish and maintain 5mC marks. nih.govmdpi.com By depleting active DNMTs, 5-aza-2'-deoxycytidine leads to passive DNA demethylation and the re-expression of silenced genes. nih.gov Its application in research has provided critical insights into how DNA methylation regulates diverse biological processes, including the mammalian circadian clock, where it can rapidly induce the expression of core clock genes like PER2. nih.gov The development of next-generation analogues, such as 5-aza-4′-thio-2′-deoxycytidine, aims to achieve similar or enhanced epigenetic modulation with different metabolic properties. nih.gov
Advances in Synthetic Biology Utilizing Deoxycytidine Derivatives
Synthetic biology aims to design and construct new biological parts, devices, and systems with novel functions. Deoxycytidine and its derivatives are at the heart of this endeavor, providing the raw material for rewriting the genetic code and creating organisms with expanded capabilities.
A groundbreaking achievement in this field has been the successful replacement of a canonical DNA base with a modified version throughout an organism's genome. Researchers have engineered the metabolic pathways of Escherichia coli to replace approximately 63% of its genomic 2'-deoxycytidine with 5-hydroxymethyl-2'-deoxycytidine (5hmC). nih.gov In a further step, this 5hmC was converted to glucosyl-5-hydroxymethyl-2'-deoxycytidine (5-gmC), demonstrating that complex, modified genomes can be created and maintained, opening the door to organisms with novel properties encoded by an expanded genetic alphabet. nih.gov
Deoxycytidine derivatives are also central to the development of next-generation genome editing technologies. Cytosine Base Editors (CBEs) are a revolutionary tool that combines the targeting precision of CRISPR-Cas systems with the chemical activity of a cytidine (B196190) deaminase enzyme. nih.gov This fusion protein can be guided to a specific DNA locus where the deaminase directly converts a cytosine (C) to a uracil (B121893) (U), which is then read as a thymine (B56734) (T) by the cell's replication machinery, resulting in a precise C•G to T•A base pair change without inducing a DNA double-strand break. Newer versions can even mediate transversions, such as C-to-G. nih.gov These tools offer a powerful way to correct pathogenic mutations or engineer specific traits into cells and organisms.
These advances in incorporating deoxycytidine derivatives into living systems and using them as editing tools are enabling a wide array of applications, from the production of biofuels and novel biomaterials to the engineering of sophisticated cell-based therapies. illumina.comidtdna.commolecularcloud.org
Q & A
Q. How can synergistic effects of this compound in combination therapies be systematically evaluated?
- Methodological Answer : Design a Box-Behnken response surface methodology (RSM) to optimize ratios with co-agents (e.g., kinase inhibitors). Assess synergism via Chou-Talalay combination indices (CI) using cell viability assays (MTT/WST-1). Validate with transcriptomics (RNA-seq) to map pathway interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
